molecular formula C11H14N6O2 B13695714 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine

1-(4-Azido-2-nitrophenyl)-4-methylpiperazine

Cat. No.: B13695714
M. Wt: 262.27 g/mol
InChI Key: XKPCPQQOUHNXNP-UHFFFAOYSA-N
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Description

1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is a compound that features both azido and nitro functional groups attached to a phenyl ring, which is further connected to a piperazine ring. This unique structure makes it a versatile compound in various chemical reactions and applications, particularly in the field of crosslinking and photoaffinity labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine typically involves the nitration of a suitable precursor followed by azidation. One common method includes the nitration of 4-methylpiperazine with nitric acid to introduce the nitro group. This is followed by the substitution of a halogenated precursor with sodium azide to introduce the azido group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azido-2-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-Azido-2-nitrophenyl)-4-methylpiperazine involves the formation of reactive intermediates upon exposure to UV light. The azido group forms a nitrene intermediate, which can insert into C-H and N-H bonds, leading to the formation of covalent bonds with target molecules . This property is particularly useful in crosslinking and labeling applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Azido-2-nitrophenyl)-4-methylpiperazine is unique due to its piperazine ring, which provides additional sites for functionalization and enhances its versatility in various applications. Its ability to form stable covalent bonds upon UV activation makes it a valuable tool in both research and industrial settings.

Properties

Molecular Formula

C11H14N6O2

Molecular Weight

262.27 g/mol

IUPAC Name

1-(4-azido-2-nitrophenyl)-4-methylpiperazine

InChI

InChI=1S/C11H14N6O2/c1-15-4-6-16(7-5-15)10-3-2-9(13-14-12)8-11(10)17(18)19/h2-3,8H,4-7H2,1H3

InChI Key

XKPCPQQOUHNXNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-]

Origin of Product

United States

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